molecular formula C18H22FN3O3S B2631143 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034473-84-0

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

Cat. No.: B2631143
CAS No.: 2034473-84-0
M. Wt: 379.45
InChI Key: XRPNNNYXFASOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a fluorinated phenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, 1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl. This can be achieved through the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions.

    Pyrimidine Core Synthesis: The pyrimidine core, 2,6-dimethylpyrimidine, is synthesized separately through a condensation reaction involving appropriate precursors such as acetylacetone and formamide.

    Coupling Reaction: The final step involves the coupling of the piperidine intermediate with the pyrimidine core. This is typically done using a nucleophilic substitution reaction where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring, facilitated by a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The fluorinated phenyl group and the piperidine ring are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
  • 4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
  • 4-((1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

Uniqueness

Compared to its analogs, 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a more potent and selective agent in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-12-10-15(19)4-5-17(12)26(23,24)22-8-6-16(7-9-22)25-18-11-13(2)20-14(3)21-18/h4-5,10-11,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPNNNYXFASOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.